Mometasone furoate-d8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mometasone furoate-d8 is a deuterated form of mometasone furoate, a synthetic corticosteroid with potent anti-inflammatory properties. The deuterium atoms in this compound replace hydrogen atoms, which can be useful in various analytical and research applications. This compound is primarily used in the treatment of inflammatory skin conditions, allergic rhinitis, and asthma.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of mometasone furoate-d8 involves multiple steps, starting from the appropriate steroidal precursors. The process typically includes the introduction of deuterium atoms at specific positions in the molecule. This can be achieved through various chemical reactions, such as deuterium exchange or the use of deuterated reagents. The final product is obtained through purification and characterization to ensure the correct incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for pharmaceutical use .
Analyse Chemischer Reaktionen
Types of Reactions
Mometasone furoate-d8 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of ketones or aldehydes, while reduction can result in the formation of alcohols .
Wissenschaftliche Forschungsanwendungen
Mometasone furoate-d8 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: Employed in studies to understand the metabolic pathways and mechanisms of action of corticosteroids.
Medicine: Used in pharmacokinetic and pharmacodynamic studies to evaluate the efficacy and safety of corticosteroid treatments.
Industry: Utilized in the quality control of pharmaceutical products to ensure consistency and purity.
Wirkmechanismus
Mometasone furoate-d8 exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding causes conformational changes in the receptor, leading to its translocation to the nucleus. Once in the nucleus, the receptor complex binds to glucocorticoid response elements in the DNA, regulating the transcription of anti-inflammatory genes. This results in the suppression of inflammatory mediators and the reduction of inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluticasone propionate: Another potent synthetic corticosteroid used in the treatment of respiratory and inflammatory conditions.
Budesonide: A corticosteroid with similar anti-inflammatory properties, used in the treatment of asthma and inflammatory bowel disease.
Beclomethasone dipropionate: Used in the treatment of asthma and allergic rhinitis, with a similar mechanism of action.
Uniqueness
Mometasone furoate-d8 is unique due to the incorporation of deuterium atoms, which can enhance its stability and provide distinct analytical advantages. This makes it particularly valuable in research settings where precise measurements and analyses are required .
Eigenschaften
Molekularformel |
C27H30Cl2O6 |
---|---|
Molekulargewicht |
529.5 g/mol |
IUPAC-Name |
[(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-17-(2-chloro-2,2-dideuterioacetyl)-4,6,6-trideuterio-11-hydroxy-10,13,16-trimethyl-3-oxo-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-17-yl] 3,4,5-trideuteriofuran-2-carboxylate |
InChI |
InChI=1S/C27H30Cl2O6/c1-15-11-19-18-7-6-16-12-17(30)8-9-24(16,2)26(18,29)21(31)13-25(19,3)27(15,22(32)14-28)35-23(33)20-5-4-10-34-20/h4-5,8-10,12,15,18-19,21,31H,6-7,11,13-14H2,1-3H3/t15-,18+,19+,21+,24+,25+,26+,27+/m1/s1/i4D,5D,6D2,10D,12D,14D2 |
InChI-Schlüssel |
WOFMFGQZHJDGCX-WSIDGQAZSA-N |
Isomerische SMILES |
[2H]C1=C(OC(=C1[2H])C(=O)O[C@@]2([C@@H](C[C@@H]3[C@@]2(C[C@@H]([C@]4([C@H]3CC(C5=C(C(=O)C=C[C@@]54C)[2H])([2H])[2H])Cl)O)C)C)C(=O)C([2H])([2H])Cl)[2H] |
Kanonische SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.